molecular formula C12H13F3N2S B3130279 (2Z)-4-ethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-imine CAS No. 341968-30-7

(2Z)-4-ethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-imine

Cat. No.: B3130279
CAS No.: 341968-30-7
M. Wt: 274.31 g/mol
InChI Key: AWXKNVOWWOPEHD-UHFFFAOYSA-N
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Description

(2Z)-4-ethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-imine is a synthetic organic compound characterized by its unique thiazolidine ring structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-ethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-imine typically involves the reaction of 3-(trifluoromethyl)aniline with ethyl isothiocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-ethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazolidines with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-4-ethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-imine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and expand their applications in fields such as electronics and coatings.

Mechanism of Action

The mechanism of action of (2Z)-4-ethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-imine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to the modulation of biological pathways. The thiazolidine ring structure also contributes to its stability and reactivity, allowing it to participate in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-imine
  • 4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-imine
  • 4-ethyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-imine

Uniqueness

(2Z)-4-ethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-imine is unique due to its specific (2Z) configuration, which influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group further enhances its properties, making it distinct from other similar compounds.

Properties

IUPAC Name

4-ethyl-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2S/c1-2-9-7-18-11(16-9)17-10-5-3-4-8(6-10)12(13,14)15/h3-6,9H,2,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXKNVOWWOPEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CSC(=N1)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201172086
Record name 4-Ethyl-4,5-dihydro-N-[3-(trifluoromethyl)phenyl]-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201172086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341968-30-7
Record name 4-Ethyl-4,5-dihydro-N-[3-(trifluoromethyl)phenyl]-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=341968-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-4,5-dihydro-N-[3-(trifluoromethyl)phenyl]-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201172086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2Z)-4-ethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-imine
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(2Z)-4-ethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-imine
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(2Z)-4-ethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-imine
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(2Z)-4-ethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-imine
Reactant of Route 6
(2Z)-4-ethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-imine

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